6-O-甲苯磺酰基-2,3-O-异丙基-α-L-山梨糖呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

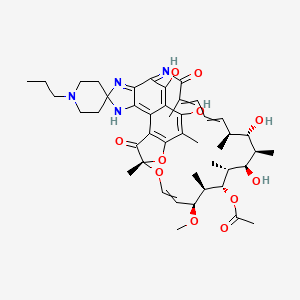

The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives involves starting from L-sorbose or related furanoses, employing methods such as acetonation and tosylation. These processes yield compounds with specific stereochemistry and functional group placements crucial for their reactivity and applications. Notably, the synthesis emphasizes the importance of achieving precise structural configurations and protecting groups for further transformations (Biela‐Banaś et al., 2013).

Molecular Structure Analysis

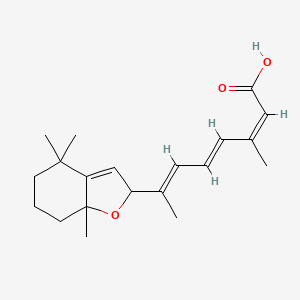

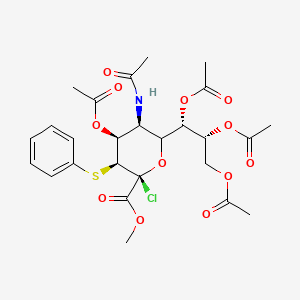

The molecular structure of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives features a complex arrangement of isopropylidene and tosyl groups. These structural elements influence the compound's reactivity and interaction with other molecules. For instance, the tosylate groups are typically in equatorial positions, affecting the compound's overall stereochemistry and reactivity. The detailed structural analysis includes investigations into conformations, crystal structures, and intermolecular interactions, providing insights into the compound's chemical behavior (Ma et al., 2009).

Chemical Reactions and Properties

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations into different sugar derivatives. These reactions are influenced by the compound's functional groups and stereochemistry. The ability to participate in diverse chemical reactions makes it a versatile intermediate for synthesizing novel carbohydrates and related compounds (Cordeiro et al., 2006).

Physical Properties Analysis

The physical properties of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as solubility, melting point, and crystal structure, are crucial for its handling and application in synthesis. These properties are determined by the compound's molecular structure and influence its reactivity and stability under different conditions. Studies using techniques like proton magnetic resonance spectroscopy provide insights into the compound's favored conformations and the effects of different substituents on its properties (Maeda et al., 1968).

Chemical Properties Analysis

The chemical properties of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as reactivity towards various reagents and stability under different conditions, are essential for its application in synthetic chemistry. The presence of isopropylidene and tosyl groups significantly affects its chemical behavior, enabling selective reactions and transformations into a wide range of carbohydrate derivatives with specific functionalities (Krajewski et al., 1994).

科学研究应用

合成和结构修订

Biela-Banaś 等人(2013 年)的一项研究重新审视了 1,2:4,6-二-O-异丙基-α-L-山梨糖呋喃糖及其衍生物的合成并纠正了光谱数据的不一致。这项工作是阐明这些化合物的结构分配的基础,增强了它们在改性糖和手性化合物合成中的应用 (Biela-Banaś、Gallienne 和 Martin,2013)。

抗肿瘤和抗病毒应用

Tsoukala 等人(2007 年)开发了胸腺嘧啶、尿嘧啶和 5-氟尿嘧啶的 3-氟-5-硫代-木糖呋喃核苷的高效合成路线,展示了潜在的抗肿瘤和抗病毒应用。这说明了该化合物在为医学研究创造具有生物活性的分子中的作用 (Tsoukala 等,2007)。

材料科学衍生物合成

Cordeiro 等人(2007 年)关于从 D-木糖呋喃糖衍生的螺环烯胺磺酸盐合成高度缩合的多环碳水化合物的研究证明了 6-O-甲苯磺酰基-2,3-O-异丙基-α-L-山梨糖呋喃糖在材料科学中的应用。该过程产生具有不寻常分子骨架的化合物,可能在新型材料合成中很有用 (Cordeiro 等人,2007)。

药物前体的酶促生物合成

Ke 等人(2019 年)使用来自氧化葡萄糖杆菌的 d-山梨糖醇脱氢酶探索了米格列醇前体 6-(N-羟乙基)-氨基-6-脱氧-α-L-山梨糖呋喃糖的酶促生物合成。这项研究强调了该化合物在制药过程中的作用,特别是在生产糖尿病药物前体方面 (Ke 等,2019)。

属性

IUPAC Name |

[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANMSDDTZZEDD-RUKJTKARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676248 |

Source

|

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose | |

CAS RN |

2484-54-0 |

Source

|

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)